

(R)-6-Fluorochroman-2-carboxylic acid

spectroscopic data

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Compound of Interest

Compound Name: (R)-6-Fluorochroman-2-carboxylic acid

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An In-depth Technical Guide on the Spectroscopic Data of (R)-6-Fluorochroman-2-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 6-fluorochroman-2-carboxylic acid. While the focus of this document is the (R)-enantiomer, specific experimental spectra for this chiral molecule are not widely available in the public domain. The spectroscopic data for the (R) and (S) enantiomers are identical when measured in an achiral solvent. Therefore, the data presented herein is for the racemic mixture of 6-fluorochroman-2-carboxylic acid, which serves as a crucial reference for researchers working with either enantiomer.

Overview of Spectroscopic Data

(R)-6-Fluorochroman-2-carboxylic acid is a key chiral building block in the pharmaceutical industry, notably in the synthesis of Nebivolol[1]. Its chemical structure consists of a fluorinated chroman ring system with a carboxylic acid group at the 2-position. The molecular formula is $C_{10}H_9FO_3$, and the molecular weight is 196.18 g/mol [2].

The following sections summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for racemic 6-fluorochroman-2-carboxylic acid. Infrared (IR) spectroscopy data, while not specifically reported, can be inferred from the characteristic absorptions of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

^1H NMR Spectroscopic Data

The proton NMR (^1H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
8.61	Broad Singlet	1H	Carboxylic Acid (-COOH)	-
6.76 - 7.01	Multiplet	3H	Aromatic Protons (Ar-H)	-
4.78	Triplet	1H	Methine Proton (-CH-)	-
2.82 - 2.85	Triplet	2H	Methylene Protons (-CH ₂ -Ar)	12
2.14 - 2.37	Multiplet	2H	Methylene Protons (-CH ₂ -CH-)	-

Note: Data corresponds to the racemic mixture in CDCl₃ at 400 MHz.

^{13}C NMR Spectroscopic Data

The carbon-13 NMR (^{13}C NMR) spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
175.2	Carboxylic Acid Carbon (-COOH)
158.4	Aromatic Carbon (Ar-C-F)
156.0	Aromatic Carbon (Ar-C-O)
149.0	Aromatic Carbon
122.3 - 122.4	Aromatic Carbons
117.8 - 117.9	Aromatic Carbons
115.2 - 115.5	Aromatic Carbons
73.2	Methine Carbon (-CH-)
23.5 - 24.1	Methylene Carbon (-CH ₂ -Ar)

Note: Data corresponds to the racemic mixture in CDCl₃ at 400 MHz. Some sources indicate a range for the chemical shifts of the methylene carbons.

¹⁹F NMR Spectroscopy

Specific ¹⁹F NMR data for **(R)-6-fluorochroman-2-carboxylic acid** is not readily available. However, for aromatic fluorine compounds, the chemical shifts typically appear in the range of +80 to +170 ppm relative to neat CFCl₃[\[3\]](#).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 6-fluorochroman-2-carboxylic acid, the expected molecular ion peak in the mass spectrum corresponds to its molecular weight.

m/z	Ion
196.18	[M] ⁺

Note: This corresponds to the molecular ion peak observed via Electrospray Ionization (ESI).

Infrared (IR) Spectroscopy

While a specific IR spectrum for **(R)-6-fluorochroman-2-carboxylic acid** is not provided in the search results, the characteristic absorption bands for its functional groups can be predicted.

Wavenumber (cm ⁻¹)	Functional Group	Description
3300 - 2500	O-H (Carboxylic Acid)	Strong, very broad
1760 - 1690	C=O (Carboxylic Acid)	Strong, sharp
1320 - 1210	C-O (Carboxylic Acid)	Strong
~3000	C-H (Aromatic and Aliphatic)	Sharp, superimposed on O-H band
1440 - 1395 and 950 - 910	O-H Bend (Carboxylic Acid)	Medium to weak

These characteristic bands are typical for carboxylic acids and are due to the presence of the -COOH group and hydrogen bonding^[4].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **(R)-6-fluorochroman-2-carboxylic acid**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Standard proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Temperature: 298 K.

^{19}F NMR Acquisition:

- Spectrometer: Operating at the appropriate frequency for ^{19}F (e.g., 376 MHz on a 400 MHz instrument).
- Pulse Program: Standard single-pulse experiment, often with proton decoupling.
- Spectral Width: Sufficient to cover the expected range for aromatic fluorine compounds (e.g., -100 to -180 ppm).
- Reference: An external or internal standard such as CFCl_3 or trifluoroacetic acid[5].

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 64-256.
- Temperature: 298 K.

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

- Ionization Mode: ESI, positive or negative ion mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

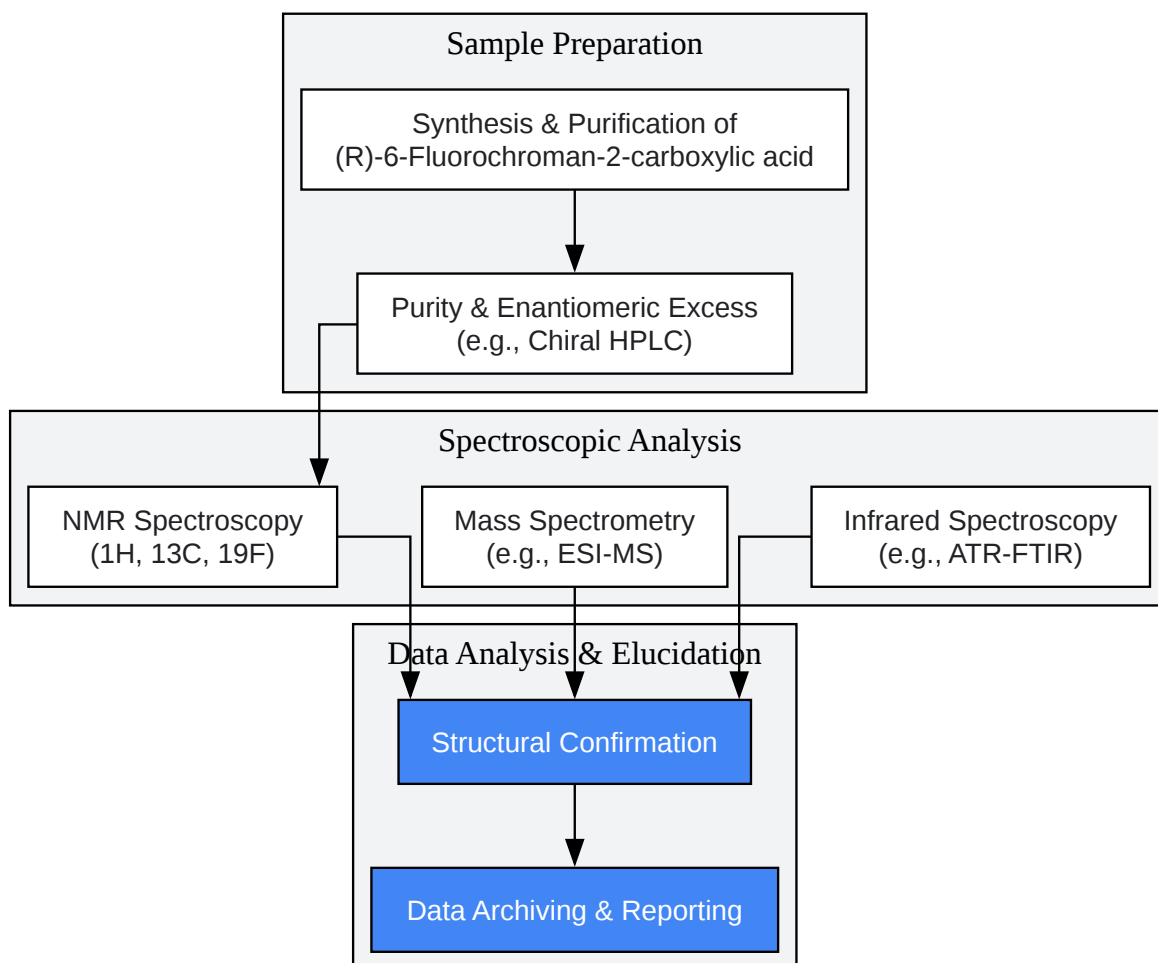
Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean ATR crystal should be collected before analyzing the sample.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chiral small molecule like **(R)-6-fluorochroman-2-carboxylic acid**.



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Caption: General workflow for the spectroscopic characterization of a chiral molecule.

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